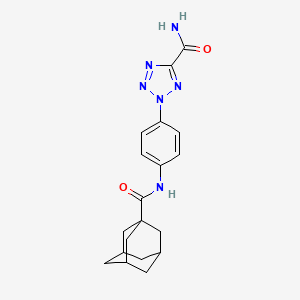

2-(4-((1s,3s)-adamantane-1-carboxamido)phenyl)-2H-tetrazole-5-carboxamide

Descripción

2-(4-((1s,3s)-Adamantane-1-carboxamido)phenyl)-2H-tetrazole-5-carboxamide is a synthetic compound featuring a rigid adamantane core linked to a phenyltetrazole-carboxamide moiety. The adamantane group enhances lipophilicity and metabolic stability, while the tetrazole ring contributes to hydrogen bonding and electrostatic interactions, making it a candidate for diverse therapeutic applications.

Propiedades

IUPAC Name |

2-[4-(adamantane-1-carbonylamino)phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O2/c20-16(26)17-22-24-25(23-17)15-3-1-14(2-4-15)21-18(27)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13H,5-10H2,(H2,20,26)(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRARZALPIJUUCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)N5N=C(N=N5)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((1s,3s)-adamantane-1-carboxamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps:

Formation of Adamantane Derivative: The synthesis begins with the preparation of an adamantane derivative, such as adamantane-1-carboxylic acid. This can be achieved through the oxidation of adamantane using strong oxidizing agents like potassium permanganate.

Amidation Reaction: The adamantane-1-carboxylic acid is then converted to its corresponding amide by reacting with an amine, often using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

Tetrazole Formation: The phenyl group is introduced through a substitution reaction, followed by the formation of the tetrazole ring. This can be achieved by reacting the phenyl derivative with sodium azide and triethyl orthoformate under acidic conditions.

Final Coupling: The final step involves coupling the adamantane amide with the tetrazole derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-((1s,3s)-adamantane-1-carboxamido)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine, or reduce the tetrazole ring to simpler nitrogen-containing compounds.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.

Biology

In biological research, 2-(4-((1s,3s)-adamantane-1-carboxamido)phenyl)-2H-tetrazole-5-carboxamide is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its adamantane moiety is known for enhancing the pharmacokinetic properties of drugs, such as increasing their stability and bioavailability.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mecanismo De Acción

The mechanism by which 2-(4-((1s,3s)-adamantane-1-carboxamido)phenyl)-2H-tetrazole-5-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amide and tetrazole groups. These interactions can modulate biological pathways, leading to various physiological effects.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Adamantane Derivatives

- N′-Heteroarylidene-1-adamantylcarbohydrazides (3a–c, 4, 5) : These analogs share the adamantane-carboxamido backbone but replace the tetrazole with isoxazole or imidazole moieties. Compounds 4 and 5 demonstrated potent broad-spectrum antimicrobial activity, while 3a–c were selective against Gram-positive bacteria. This suggests that the tetrazole group in the target compound may alter target specificity or potency .

- 4-Acetyl-1,3,4-oxadiazoline analogs (6a–c) : Acetylation of carbohydrazides reduced antimicrobial efficacy compared to parent compounds, highlighting the importance of free hydrazide groups for activity. The tetrazole-carboxamide in the target compound may similarly require unmodified functional groups for optimal interactions .

Tetrazole-Containing Compounds

- RNH-6270 : This compound combines a tetrazole with a biphenyl-imidazole-carboxylic acid system. While structurally distinct, its design emphasizes the tetrazole’s role in mimicking carboxylate groups for enzyme binding (e.g., angiotensin II receptor antagonists). The target compound’s tetrazole-carboxamide may similarly engage in hydrogen bonding with biological targets .

- Benzylthio-tetrazole derivative () : The benzylthio and trifluoroethyl groups increase molecular weight (450.4 g/mol) and lipophilicity compared to the adamantane-tetrazole compound. Such modifications could influence membrane permeability or metabolic stability .

Physicochemical and Pharmacokinetic Considerations

- Molecular Weight and Lipophilicity : The adamantane core and tetrazole ring balance hydrophobicity and polarity. Adamantane derivatives typically exhibit enhanced blood-brain barrier penetration, while tetrazoles improve solubility via ionization at physiological pH.

- Synthetic Accessibility : highlights condensation reactions between adamantane-carbohydrazides and aldehydes as a viable route for analogs. The target compound likely requires similar strategies, with tetrazole formation via cyclization of nitriles or azides .

Actividad Biológica

The compound 2-(4-((1s,3s)-adamantane-1-carboxamido)phenyl)-2H-tetrazole-5-carboxamide represents a novel class of tetrazole-containing derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to summarize the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound based on diverse research findings.

Synthesis

The synthesis of tetrazole derivatives typically involves the reaction of carboxylic acids with hydrazines or azides under acidic or basic conditions. The specific synthetic pathway for this compound has not been detailed in the provided literature; however, similar compounds have been synthesized using methods that include:

- Condensation reactions involving adamantane derivatives and phenyl isocyanates.

- Cyclization reactions to form the tetrazole ring from azide precursors.

Anticancer Activity

Research has shown that tetrazole derivatives exhibit significant anticancer properties. For instance, compounds containing tetrazole rings have demonstrated inhibition of thymidylate synthase (TS), an essential enzyme in DNA synthesis. In a comparative study, various tetrazole derivatives were evaluated for their antiproliferative activities against multiple cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). Notably, compounds with IC50 values in the low micromolar range exhibited promising potential as anticancer agents.

These findings indicate that the incorporation of adamantane moieties may enhance the biological activity of tetrazole derivatives due to their unique structural properties.

Antimicrobial Activity

In addition to anticancer effects, tetrazole derivatives have shown antibacterial and antifungal activities. Studies have reported that certain synthesized compounds exhibit significant inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, with some derivatives achieving inhibition zones exceeding 28 mm at higher concentrations.

| Compound | Bacteria | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|---|

| D1 | Pseudomonas aeruginosa | 28.10 ± 0.5 | 100 |

| D1 | Pseudomonas aeruginosa | 28 ± 0.05 | 150 |

These results suggest that modifications to the tetrazole structure can significantly influence antimicrobial efficacy.

Structure-Activity Relationship (SAR)

The SAR analysis of tetrazole-containing compounds has revealed several key insights:

- Substituent Effects : The presence of electron-withdrawing groups on the phenyl ring enhances activity by stabilizing the transition state during enzyme inhibition.

- Adamantane Moiety : The bulky adamantane structure contributes to increased lipophilicity and potential interactions with cellular membranes, facilitating better bioavailability.

- Tetrazole Ring : The nitrogen atoms in the tetrazole ring play a crucial role in binding interactions with target enzymes or receptors.

Case Studies

Several studies have highlighted the biological potential of similar compounds:

- A study evaluating various triazole and tetrazole hybrids found significant antiproliferative activity linked to thymidylate synthase inhibition, suggesting a similar mechanism may be applicable to our compound of interest .

- Another investigation into adamantane derivatives indicated robust antimicrobial properties, with specific structural modifications leading to enhanced activity against resistant strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-((1s,3s)-adamantane-1-carboxamido)phenyl)-2H-tetrazole-5-carboxamide?

- Methodology :

- Step 1 : Adamantane-1-carboxylic acid is activated using coupling agents (e.g., EDC/HOBt) and reacted with 4-aminophenyltetrazole to form the carboxamide linkage .

- Step 2 : Cyclization of intermediates is performed under reflux in polar aprotic solvents (e.g., DMF) at 80–100°C for 6–12 hours .

- Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol/water mixtures to achieve >95% purity .

- Key Challenges : Avoid hydrolysis of the tetrazole ring under acidic/basic conditions by maintaining neutral pH during synthesis .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Analytical Techniques :

- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity; retention time ~8.2 min .

- NMR : Confirm adamantane protons (δ 1.6–2.1 ppm, multiplet) and tetrazole carboxamide (δ 8.3 ppm, singlet) .

- Mass Spectrometry : ESI-MS expected [M+H]⁺ at m/z 396.4 .

Q. What are the recommended storage conditions to maintain stability?

- Store in airtight containers under inert gas (N₂/Ar) at –20°C.

- Stability Degrades by <5% over 6 months when protected from light and moisture .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to neurological targets (e.g., mGlu4 receptor)?

- Methodology :

- Docking : Use AutoDock Vina to model interactions between the adamantane moiety and hydrophobic pockets of mGlu4 (PDB ID: 4XNW). Optimize scoring function parameters for ligand flexibility .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .

- Validation : Compare with experimental IC₅₀ values from cAMP inhibition assays (e.g., HEK293 cells transfected with mGlu4) .

Q. How to resolve contradictions in reported bioactivity data across different cell lines?

- Case Study : Inconsistent IC₅₀ values (e.g., 10 µM in neuronal cells vs. 50 µM in hepatic cells):

- Hypothesis : Differences in membrane permeability (logP = 2.8) or efflux pump activity (e.g., P-gp).

- Experimental Design :

- Measure intracellular concentration via LC-MS/MS after 24-hour exposure .

- Co-administer P-gp inhibitors (e.g., verapamil) to assess transporter involvement .

- Data Interpretation : Normalize bioactivity to intracellular concentration to isolate target engagement .

Q. What strategies optimize SAR for enhanced metabolic stability?

- Structural Modifications :

- Replace the tetrazole ring with a triazole (synthesize analogs via Huisgen cycloaddition) to reduce susceptibility to CYP3A4 oxidation .

- Introduce fluorine at the phenyl ring (para position) to block metabolic hotspots .

- Assays :

- Microsomal Stability : Incubate with rat liver microsomes (RLM); monitor parent compound depletion over 60 min .

- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP2D6) to identify off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.